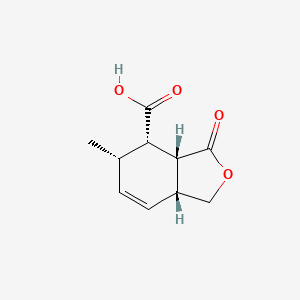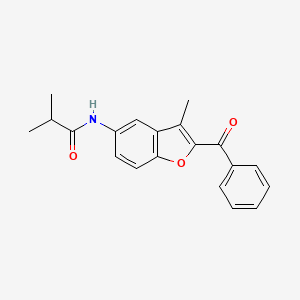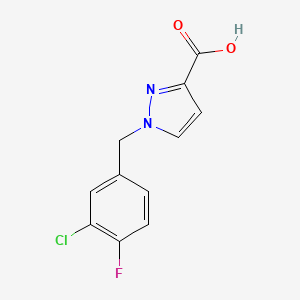
1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol is a chemical compound with the molecular formula C14H13Cl3O2 and a molecular weight of 319.61 g/mol . This compound is characterized by the presence of a trichloromethyl group and a methoxynaphthalene moiety, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol typically involves the reaction of 6-methoxynaphthalene with trichloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
相似化合物的比较
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: A structurally similar compound with a hydroxyl group instead of a trichloromethyl group.
1-(5-Chloro-6-methoxynaphthalen-2-yl)ethanone: Contains a chloro group and a ketone functional group.
1-(6-Methoxynaphthalen-2-yl)propan-2-one: Features a ketone group in place of the trichloromethyl group .
Uniqueness
1,1,1-Trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
属性
IUPAC Name |
1,1,1-trichloro-2-(6-methoxynaphthalen-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3O2/c1-13(18,14(15,16)17)11-5-3-10-8-12(19-2)6-4-9(10)7-11/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCJGVWRAYRFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2663050.png)



![2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2663057.png)
![ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2663058.png)
![2-[(3-Amino-4-methylphenyl)formamido]acetamide](/img/structure/B2663059.png)
![1-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2663060.png)
![ethyl 2-({4-methyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2663063.png)
![(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2663067.png)
![3-Methyl-6-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2663070.png)
![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2663071.png)
![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)
![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2663073.png)
